Product packaging for 2-Heptylbutane-1,4-diol(Cat. No.:CAS No. 100536-95-6)

2-Heptylbutane-1,4-diol

Cat. No.: B034114
CAS No.: 100536-95-6
M. Wt: 188.31 g/mol
InChI Key: UWIHDVYPIGJDKC-UHFFFAOYSA-N
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Description

2-Heptylbutane-1,4-diol is a high-purity, synthetic aliphatic diol of significant interest in advanced materials research and organic synthesis. Its structure, featuring a elongated hydrocarbon chain (heptyl group) and two strategically positioned hydroxyl groups, makes it a versatile building block. In polymer science, it serves as a key monomer for synthesizing novel polyesters and polyurethanes, where it imparts flexibility, influences crystallinity, and modifies the thermal and mechanical properties of the resulting materials. The extended alkyl chain contributes to enhanced hydrophobicity, making derivatives of this diol valuable for creating water-resistant coatings or studying self-assembling nanostructures. Furthermore, in organic chemistry, the primary and secondary hydroxyl groups offer differential reactivity, enabling its use as a chiral precursor or a spacer unit in the synthesis of complex molecular architectures, such as macrocycles and dendrimers. Researchers also utilize this compound in surfactant studies to investigate structure-property relationships due to its bifunctional, amphiphilic nature. This compound is provided exclusively for laboratory research applications to facilitate innovation in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O2 B034114 2-Heptylbutane-1,4-diol CAS No. 100536-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100536-95-6

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2-heptylbutane-1,4-diol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-11(10-13)8-9-12/h11-13H,2-10H2,1H3

InChI Key

UWIHDVYPIGJDKC-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCO)CO

Canonical SMILES

CCCCCCCC(CCO)CO

Synonyms

2-Heptyl-1,4-butanediol

Origin of Product

United States

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Intermediates and Transition States

A catalytic cycle illustrates the sequence of chemical reactions involving a catalyst to convert reactants into products. For the synthesis of a branched diol, this would typically involve steps like substrate coordination, bond formation, and catalyst regeneration. Elucidating the transient species formed during this cycle is key to optimizing the reaction.

Spectroscopic Studies in Support of Proposed Mechanisms

Spectroscopic techniques are vital for detecting and characterizing the short-lived intermediates and transition states within a catalytic cycle. While specific studies on 2-Heptylbutane-1,4-diol are not available, the approach for analogous reactions, such as asymmetric aldol (B89426) reactions or hydrogenations, would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR studies can provide structural information about catalytic intermediates. For instance, in-situ NMR monitoring can track the consumption of reactants and the formation of products and intermediates over time, helping to validate a proposed catalytic pathway. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and observing changes in bonding. For example, the coordination of a carbonyl group to a Lewis acid catalyst can be observed as a shift in the C=O stretching frequency.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the mass of proposed intermediates, providing crucial evidence for their existence.

In the context of a catalyzed reaction forming a diol, spectroscopic and crystallographic studies can help identify the active intermediate. For example, in diol-catalyzed reactions involving organoboronates, such studies have been used to determine whether the active species involves a cyclic or acyclic boronate complex. nih.gov

Kinetic Modeling of Diol Formation Reactions

Kinetic modeling translates a proposed reaction mechanism into a set of mathematical equations that describe the reaction rates. By comparing the model's predictions with experimental data (e.g., concentration changes over time), the validity of the proposed mechanism can be tested. This approach is powerful for understanding complex reaction networks. nih.gov

A kinetic model for diol formation would involve:

Proposing a Reaction Network: This includes the main reaction pathway to this compound and any significant side reactions.

Developing Rate Equations: Each reaction step is assigned a rate equation based on principles of chemical kinetics.

Parameter Estimation: Experimental data is used to estimate the rate constants and activation energies for each step.

A successful kinetic model can predict how changes in reaction conditions (temperature, pressure, catalyst concentration) will affect the yield and selectivity of the desired diol product. researchgate.net

Stereochemical Control Mechanisms

For a molecule like this compound, which contains at least one chiral center, controlling the stereochemistry is paramount. Asymmetric synthesis aims to produce a specific stereoisomer in high excess. wikipedia.org

Origin of Enantioselectivity and Diastereoselectivity in Branched Diol Synthesis

The synthesis of chiral 1,3-diols is a significant area of research, with methods often involving aldol reactions followed by stereoselective reduction. acs.orgrsc.org

Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. In catalytic synthesis, this arises from the energy difference between the two diastereomeric transition states formed from the interaction of the substrate with the chiral catalyst. The catalyst creates a chiral environment, making one pathway energetically more favorable. wikipedia.org

Diastereoselectivity refers to the selective formation of one diastereomer over another. In the synthesis of diols, this is often controlled by the geometry of the transition state. For example, in aldol additions, the relative orientation of the enolate and the aldehyde determines whether the syn or anti diastereomer is formed. acs.orgorganic-chemistry.org Intramolecular hydrogen bonding can also play a crucial role in directing the stereochemical outcome, as seen in the diastereoselective epoxidation of allylic diols. organic-chemistry.org

The stereochemical outcome is dictated by minimizing steric hindrance and maximizing favorable electronic interactions in the transition state. For branched diols, the size and nature of the substituents (like the heptyl group in this compound) will significantly influence these interactions. acs.org

Role of Chiral Catalysts and Ligands in Asymmetric Induction

Asymmetric induction is the process by which a chiral entity influences the formation of a specific stereoisomer. wikipedia.org This is most commonly achieved using chiral catalysts or ligands. acs.orgalfachemic.com

Chiral Ligands: These molecules bind to a metal center to form a chiral catalyst. The ligand's three-dimensional structure creates a "chiral pocket" around the metal's active site. This pocket forces the substrate to bind in a specific orientation, leading to a highly selective reaction. Axially chiral biaryl diols like BINOL and SPINOL are prominent examples of ligands used in asymmetric synthesis. nih.govchemrxiv.orgchemrxiv.org The steric and electronic properties of these ligands can be fine-tuned to maximize enantioselectivity for a particular reaction. chemrxiv.orgchemrxiv.org

Chiral Organocatalysts: These are metal-free small organic molecules that can catalyze reactions stereoselectively. Chiral diols themselves, as well as derivatives of amino acids like proline, can act as organocatalysts, often activating substrates through the formation of non-covalent interactions like hydrogen bonds. nih.govacs.org

The table below lists common classes of chiral ligands and catalysts relevant to the synthesis of chiral diols.

Catalyst/Ligand ClassExample(s)Typical Application in Diol Synthesis
Axially Chiral Diols BINOL, VANOL, TADDOLCatalyzing asymmetric allylboration of ketones and aldehydes. nih.gov
Chiral Phosphines QUINAP, JosiphosLigands for metal-catalyzed asymmetric hydrogenation. organic-chemistry.org
Oxazaborolidines CBS ReagentsCatalyzing asymmetric reduction of keto-alcohols to diols. acs.org
Chiral Phosphoric Acids BINOL- or SPINOL-derived acidsCatalyzing enantioselective cyclization and addition reactions. chemrxiv.orgchinesechemsoc.org
Amino Acid Derivatives Proline-derived catalystsOrganocatalysis of asymmetric aldol reactions to form keto-alcohols. acs.org

Side Reaction Pathways and Selectivity Challenges

In any chemical synthesis, the formation of undesired byproducts through side reactions can reduce the yield and complicate purification. For the synthesis of a saturated diol like this compound, which might be prepared via hydrogenation of an unsaturated precursor, several side reactions are possible:

Hydrogenolysis: Cleavage of a C-O bond by hydrogen, which would lead to the formation of mono-alcohols or even alkanes instead of the desired diol.

Isomerization: Migration of a double bond in an unsaturated precursor can lead to the formation of constitutional isomers.

Over-reduction: If the synthesis involves the reduction of other functional groups (e.g., a carboxylic acid or ester), these might be fully reduced to methyl groups. google.com

Cyclization/Dehydration: Diols, particularly 1,4- and 1,5-diols, can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers (e.g., tetrahydrofuran (B95107) derivatives). acs.org

Controlling selectivity—chemo-, regio-, and stereoselectivity—is the primary challenge. For instance, in a molecule with multiple hydroxyl groups, selectively functionalizing only one is a significant hurdle due to their similar reactivity. youtube.com Catalyst design and careful optimization of reaction conditions (temperature, pressure, solvent, additives) are crucial to minimize these side pathways and maximize the yield of the target compound. acs.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic investigations, including hydrogenolysis, isomerization, and byproduct formation, for the chemical compound this compound within the context of hydrogenation processes.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified outline cannot be generated at this time due to the absence of relevant research data.

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